5-Benzylmorpholin-3-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Benzylmorpholin-3-one consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. The exact structure and arrangement of these atoms in the molecule would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Additional physical and chemical properties such as melting point, boiling point, and density would require further experimental determination .Scientific Research Applications
Anticancer, DNA Binding, and Antibacterial Agents
A derivative of 5-Benzylmorpholin-3-one has shown potential in the synthesis of 2-phenyl 1,3-benzodioxole derivatives, which demonstrate significant anticancer, DNA binding, and antibacterial properties. This derivative was found to be highly effective in comparison to standard reference compounds, highlighting its potential in medicinal chemistry (Gupta et al., 2016).
Polymerization and Drug Delivery
In polymer science, a derivative of 3-Benzylmorpholine, which is structurally similar to this compound, has been used in the synthesis of poly(ester amide) via ring-opening polymerization. This polymer shows promise as a drug delivery vehicle, especially for hydrophobic drugs featuring aromatic moieties (Göppert et al., 2022).
Synthesis of Phosphonic Acids
The diastereoselective synthesis of 5-substituted morpholine-3-phosphonic acids, using a compound related to this compound, has been reported. This synthesis features the introduction of a dimethyl phosphonate group, highlighting its utility in the creation of cis-disubstituted products with potential applications in various chemical processes (Bonilla-Landa et al., 2014).
Design and Synthesis for Anti-inflammatory Proficiency
A derivative of this compound was synthesized and evaluated for its anti-inflammatory properties using computational techniques. The study highlights the compound's proficiency in this area, opening avenues for its application in medicinal chemistry (Kumar et al., 2021).
Chemical Genetics Approach for Apoptosis Inducers
In the field of drug discovery and biological systems, this compound derivatives have been used in the identification of small molecules that induce apoptosis, an essential process in the treatment of cancer. This approach underscores the compound's relevance in the discovery of potential anticancer drugs (Cai et al., 2006).
Properties
IUPAC Name |
5-benzylmorpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11-8-14-7-10(12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPFDUZBGQDAEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CO1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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